molecular formula C7H16N2 B15262072 Methyl({[(2R)-piperidin-2-yl]methyl})amine

Methyl({[(2R)-piperidin-2-yl]methyl})amine

Cat. No.: B15262072
M. Wt: 128.22 g/mol
InChI Key: MGOVUZGBXAFMCY-SSDOTTSWSA-N
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Description

Methyl({[(2R)-piperidin-2-yl]methyl})amine is a chemical compound with the molecular formula C7H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl({[(2R)-piperidin-2-yl]methyl})amine can be synthesized through several methods. One common approach involves the reductive amination of piperidine derivatives. For example, the reaction of glutaric dialdehyde with aniline derivatives in the presence of a ruthenium(II) catalyst can yield amine-substituted piperidines . Another method involves the hydrogenation of piperidine derivatives under specific conditions to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2R)-piperidin-2-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl({[(2R)-piperidin-2-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[(2R)-piperidin-2-yl]methyl})amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl({[(2R)-piperidin-2-yl]methyl})amine can be compared with other piperidine derivatives:

These compounds share some similarities but differ in their specific chemical properties and applications, highlighting the unique aspects of this compound.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-[(2R)-piperidin-2-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

MGOVUZGBXAFMCY-SSDOTTSWSA-N

Isomeric SMILES

CNC[C@H]1CCCCN1

Canonical SMILES

CNCC1CCCCN1

Origin of Product

United States

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